![molecular formula C6H6BrF3N2 B3010964 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1946814-07-8](/img/structure/B3010964.png)
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Description
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole and its analogs are explored as precursors in the synthesis of various pyrazole derivatives. For instance, brominated trihalomethylenones have been utilized as versatile precursors to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. These reactions lead to products such as 3-ethoxymethyl-carboxyethyl ester pyrazoles, 3-acetal-pyrazole, and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, showcasing a range of potential applications in organic synthesis (Martins et al., 2013).
Bioactive Compounds Synthesis
The compound and its derivatives are also involved in the synthesis of bioactive compounds. For instance, the synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogues has been conducted, demonstrating antibacterial activities against various bacterial strains. This highlights its potential application in the development of new antibacterial agents (Leelakumar et al., 2022).
Studies in Tautomerism
Research into the tautomerism of bromo-substituted 1H-pyrazoles, including compounds similar to 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole, has been conducted. These studies, which include X-ray crystallography and magnetic resonance spectroscopy, provide insights into the structural behavior of these compounds in different states, which is crucial for understanding their chemical properties (Trofimenko et al., 2007).
Catalytic Synthesis Processes
Copper-catalyzed synthesis processes using trifluoromethyl pyrazoles, including compounds similar to 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole, have been developed. These processes are important in creating a range of pyrazole derivatives with potential applications in various fields of chemistry (Lu et al., 2019).
Antitumor Activity Studies
Novel pyrazole derivatives synthesized using related compounds have shown potential as antiproliferative agents in cancer treatment. Studies indicate that these compounds can induce apoptosis in cancer cells, highlighting their potential in medicinal chemistry (Ananda et al., 2017).
properties
IUPAC Name |
5-bromo-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-5-1-3-11-12(5)4-2-6(8,9)10/h1,3H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARUAWYGYOFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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